6-Amino-5-nitronicotinamide

Synthetic Chemistry Heterocycle Synthesis Process Development

6-Amino-5-nitronicotinamide (CAS 159890-55-8) is a polysubstituted pyridine building block belonging to the nitronicotinamide class, bearing a C6 primary amino group and a C5 nitro group adjacent to a C3 carboxamide. Unlike mono-functionalized nicotinamides, its value is defined by the orthogonal synthetic handles it provides for constructing fused nitrogen-containing heterocycles, notably 5,6-diaminonicotinamide and imidazopyridine cores, which are key scaffolds in medicinal chemistry programs targeting ion channels and kinases.

Molecular Formula C6H6N4O3
Molecular Weight 182.14 g/mol
CAS No. 159890-55-8
Cat. No. B8706429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-nitronicotinamide
CAS159890-55-8
Molecular FormulaC6H6N4O3
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1[N+](=O)[O-])N)C(=O)N
InChIInChI=1S/C6H6N4O3/c7-5-4(10(12)13)1-3(2-9-5)6(8)11/h1-2H,(H2,7,9)(H2,8,11)
InChIKeyULRAQWKBQNFNNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5-nitronicotinamide (CAS 159890-55-8): A Regiospecific Orthogonal Intermediate for Heterocyclic Synthesis


6-Amino-5-nitronicotinamide (CAS 159890-55-8) is a polysubstituted pyridine building block belonging to the nitronicotinamide class, bearing a C6 primary amino group and a C5 nitro group adjacent to a C3 carboxamide . Unlike mono-functionalized nicotinamides, its value is defined by the orthogonal synthetic handles it provides for constructing fused nitrogen-containing heterocycles, notably 5,6-diaminonicotinamide and imidazopyridine cores, which are key scaffolds in medicinal chemistry programs targeting ion channels and kinases .

Procurement Risk in Substituting 6-Amino-5-nitronicotinamide: The Criticality of Regiochemistry


Substituting 6-Amino-5-nitronicotinamide with other aminonicotinamides or nitronicotinamides often fails because biological activity and downstream synthetic utility are exquisitely sensitive to the relative positions of the amino, nitro, and carboxamide groups. For example, 5-nitronicotinamide is a known anticoccidial agent, but its 6-methyl analog is inactive, demonstrating a strict structure-activity relationship . Similarly, 6-aminonicotinamide is a potent G6PD inhibitor (Ki=0.46 µM) that exerts selective gliotoxicity, but the introduction of a 5-nitro group fundamentally alters its electronic character, hydrogen-bonding capacity (PSA=128.81 Ų), and chemical reactivity, making simple one-for-one replacement invalid .

Quantitative Evidence Guide for 6-Amino-5-nitronicotinamide Selection


Synthetic Regioselectivity: Exclusive C5 Nitration for High-Yielding Orthogonal Diamine Production

The direct nitration of 6-aminonicotinamide proceeds with complete regioselectivity for the C5 position, generating 6-Amino-5-nitronicotinamide without the need for protecting group strategies or chromatographic separation from isomers. In a validated scale-up procedure, 6-Amino-5-nitronicotinamide (18 g, 99 mmol) is subsequently reduced over Pd/C under atmospheric hydrogen to yield 5,6-diaminonicotinamide, the key intermediate for imidazopyridine synthesis, with complete conversion . This stands in contrast to the nitration of unsubstituted nicotinamide, which produces a mixture of positional isomers, and the reduction of alternative nitronicotinamides like 2-chloro-5-nitronicotinamide, which requires high-pressure hydrogenation or dissolving metal conditions that risk amide reduction .

Synthetic Chemistry Heterocycle Synthesis Process Development

Orthogonal Functionalization Capacity: Dual Reactive Handles Enable Fused Heterocycle Construction

6-Amino-5-nitronicotinamide possesses two chemically distinct functional groups for sequential, non-interfering derivatization: a C6 amino group for amide coupling or nucleophilic substitution, and a C5 nitro group for reduction to a second amino group enabling cyclization. This orthogonal reactivity is exploited in the patented synthesis of substituted imidazopyridine compounds, where the molecule is a critical starting material. The target compound's PSA of 128.81 Ų and LogP of 1.66 provide a balanced polarity profile favorable for solution-phase chemistry, whereas analogs like 6-amino-5-(difluoromethyl)-4-nitronicotinamide (MW 232.14) or 2-methyl-5-nitronicotinamide lack the second amino group after reduction, terminating cyclization potential .

Medicinal Chemistry Scaffold Synthesis Imidazopyridine

Metabolic Stability and Electrochemical Profile Distinguished from Cytotoxic 6-Aminonicotinamide

6-Aminonicotinamide (6-AN) is a known potent G6PD inhibitor (Ki=0.46 µM) that causes selective glial toxicity, severely limiting its use in vivo. While 6-Amino-5-nitronicotinamide is structurally related, the electron-withdrawing nitro group at C5 is expected to reduce the electron density on the pyridine ring, potentially altering its affinity for NADP+-dependent enzymes. Although direct head-to-head inhibition data is currently absent in the literature, the 5-nitro derivative's lower predicted nucleophilicity and higher oxidative potential make it a valuable negative control or a less toxic precursor for studies where G6PD inhibition by unsubstituted 6-aminonicotinamide confounds the readout .

Drug Metabolism Toxicology Enzyme Inhibition

Scalable Multigram Synthesis Validated for Imidazopyridine Production Campaigns

The AstraZeneca patent family (US2004/0039013 A1, WO2002/014346 A1) explicitly exemplifies 6-Amino-5-nitronicotinamide as a starting material in the scalable synthesis of substituted imidazopyridine compounds, a class with broad biological activity . A suspension of 6-Amino-5-nitronicotinamide (18 g, 99 mmol) is used in a hydrogenation step that proceeds to completion at room temperature and atmospheric pressure, demonstrating the compound's reliable reactivity profile at multigram levels . In contrast, many custom-synthesized nitronicotinamide intermediates are only validated at microgram-to-milligram scales, introducing scale-up risk for production campaigns.

Process Chemistry Scale-up Pharmaceutical Intermediate

Prioritized Application Scenarios for 6-Amino-5-nitronicotinamide Procurement


Medicinal Chemistry Library Synthesis: Streamlined Access to Fused Imidazopyridine Cores

Research groups synthesizing imidazopyridine-focused libraries for ion channel (KCNQ2/3) or kinase targets should procure 6-Amino-5-nitronicotinamide as the foundational scaffold. Its orthogonal amino and nitro groups enable two sequential diversification steps from a single starting point, as validated by the AstraZeneca patent demonstrating the direct conversion of 6-Amino-5-nitronicotinamide into imidazopyridine compounds .

Process Development and Scale-up: De-risked Intermediate for GMP Precursor Manufacturing

When selecting a nitronicotinamide intermediate for process-scale manufacturing, 6-Amino-5-nitronicotinamide is preferred due to its documented performance at a 99 mmol (18 g) scale under mild, industrially compatible conditions (atmospheric hydrogenation, ambient temperature) . The exclusive 5-nitro regiochemistry eliminates the need for preparative HPLC separation of regioisomers, a critical factor in cost-of-goods calculations for production campaigns.

Pentose Phosphate Pathway Studies: Non-Cytotoxic Probe Precursor for G6PD Research

Investigators studying the role of glucose-6-phosphate dehydrogenase (G6PD) in disease models can procure 6-Amino-5-nitronicotinamide as a precursor for synthesizing novel G6PD-modulating probes. Since the parent compound, 6-aminonicotinamide, is a potent G6PD inhibitor (Ki=0.46 µM) with significant gliotoxicity, the 5-nitro derivative offers a chemically distinct starting point that may avoid the off-target effects that confound in vivo metabolic studies .

Multi-Vector Fragment Growth: Orthogonal Handles for Parallel Chemistry

For fragment-based drug discovery programs requiring two distinct growth vectors from a single core, 6-Amino-5-nitronicotinamide is the superior choice. Fragment 6-aminonicotinamide provides only one growth vector, while 5-nitronicotinamide provides only one chemically inert handle. The target compound uniquely supplies both a nucleophilic C6 amino group and a C5 nitro group that can be reduced to a second amino handle, enabling iterative, parallel diversification without intermediate deprotection steps .

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